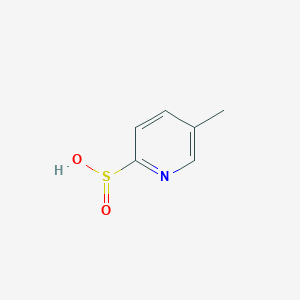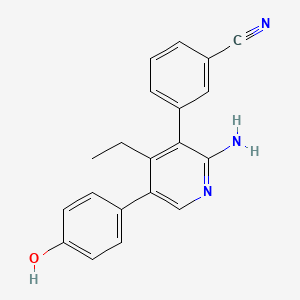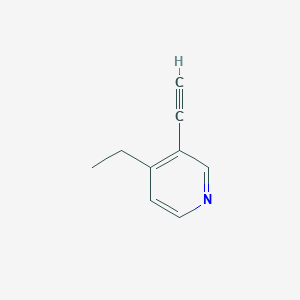
6-Bromo-2-(methylthio)quinazolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(methylthio)quinazolin-7-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2-chloroquinazoline with sodium methylthiolate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete substitution.
Industrial Production Methods
Industrial production methods for 6-Bromo-2-(methylthio)quinazolin-7-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methylthio)quinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methylthiolate, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 2-(methylthio)quinazolin-7-ol.
Substitution: Formation of various substituted quinazoline derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts .
Biology
In biological research, 6-Bromo-2-(methylthio)quinazolin-7-ol has shown promise as an inhibitor of certain enzymes and receptors. It has been studied for its potential to modulate biological pathways involved in cell proliferation and apoptosis .
Medicine
In medicine, this compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methylthio)quinazolin-7-ol involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(methylthio)quinazolin-7-ol
- 6-Fluoro-2-(methylthio)quinazolin-7-ol
- 6-Iodo-2-(methylthio)quinazolin-7-ol
Uniqueness
Compared to similar compounds, 6-Bromo-2-(methylthio)quinazolin-7-ol exhibits unique properties due to the presence of the bromine atom. The bromine atom enhances the compound’s reactivity and allows for further functionalization. Additionally, the combination of the bromine and methylthio groups contributes to its potent biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H7BrN2OS |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
6-bromo-2-methylsulfanylquinazolin-7-ol |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-4-5-2-6(10)8(13)3-7(5)12-9/h2-4,13H,1H3 |
InChI Key |
PNLIHYHAVMCQRB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2C=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



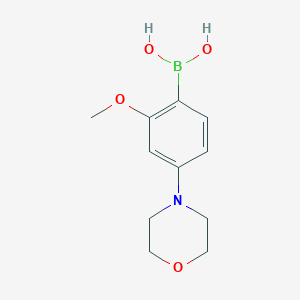
![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)

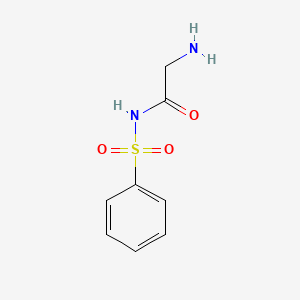
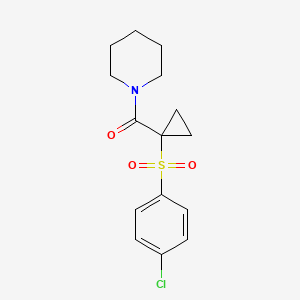
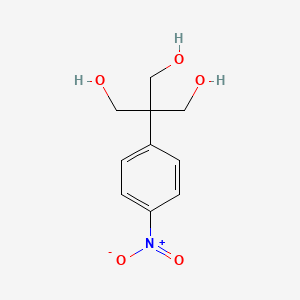

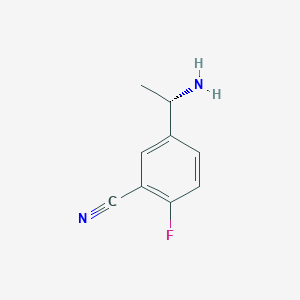
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)
